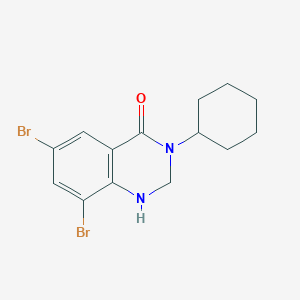
6,8-Dibromo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of a quinazolinone precursor.
Cyclohexylation: Addition of a cyclohexyl group to the 3-position.
Cyclization: Formation of the dihydroquinazolinone ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include:
- Use of catalysts to enhance reaction rates.
- Control of reaction temperature and pressure.
- Purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6,8-Dibromo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Removal of bromine atoms or reduction of the dihydroquinazolinone ring.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could produce a variety of functionalized quinazolinones.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6,8-Dibromo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
6,8-Dibromoquinazolin-4(1H)-one: Lacks the cyclohexyl group.
3-Cyclohexylquinazolin-4(1H)-one: Lacks the bromine atoms.
2,3-Dihydroquinazolin-4(1H)-one: Lacks both the bromine atoms and the cyclohexyl group.
Uniqueness
6,8-Dibromo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both bromine atoms and a cyclohexyl group, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H16Br2N2O |
|---|---|
分子量 |
388.10 g/mol |
IUPAC 名称 |
6,8-dibromo-3-cyclohexyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C14H16Br2N2O/c15-9-6-11-13(12(16)7-9)17-8-18(14(11)19)10-4-2-1-3-5-10/h6-7,10,17H,1-5,8H2 |
InChI 键 |
UIKZINGLGKAFLE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2CNC3=C(C2=O)C=C(C=C3Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















